3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one
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Overview
Description
The compound is a complex organic molecule that contains a pyrazole ring (a five-membered ring with two nitrogen atoms), a piperazine ring (a six-membered ring with two nitrogen atoms), and a butanone group (a four-carbon chain with a ketone functional group). The pyrazole ring is substituted with chlorine and methyl groups, and the piperazine ring is substituted with a sulfonyl group attached to a methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The pyrazole and piperazine rings, along with the butanone chain, would form the core structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the other reactants present. The pyrazole and piperazine rings, as well as the ketone group, could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of any chiral centers .Scientific Research Applications
Anticancer Properties
A study on the anticancer activity of polyfunctional substituted 1,3-thiazoles, which share structural similarities with the compound , particularly those with a piperazine substituent, demonstrated effectiveness against various cancer cell lines. These compounds showed promising in vitro results against lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma cell lines, highlighting their potential as anticancer agents (Kostyantyn Turov, 2020).
Antibacterial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, exhibiting potent antibacterial efficacies and biofilm inhibition activities. These compounds were specifically effective against E. coli, S. aureus, and S. mutans strains. Their biofilm inhibition activities were found to be more effective than reference antibiotics, indicating a potential application in treating bacterial infections and targeting biofilms (Ahmed E. M. Mekky, S. Sanad, 2020).
Catalytic and Synthetic Applications
The compound and its derivatives find applications in catalysis and synthetic chemistry. A study on the synthesis of new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles via a mechanochemical method presents an environmentally friendly, solvent-free approach to synthesizing pyrazole derivatives. This process demonstrates the compound's role in facilitating reactions under solvent-free conditions, offering a greener alternative for chemical syntheses (A. Saeed, P. Channar, 2017).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, future research could focus on optimizing its activity and reducing any side effects. If it’s a reagent or intermediate in chemical synthesis, future research could focus on improving its synthesis or finding new reactions it can participate in .
Properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4O3S/c1-14-5-7-18(8-6-14)29(27,28)24-11-9-23(10-12-24)19(26)13-15(2)25-17(4)20(21)16(3)22-25/h5-8,15H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBAPUJDCGUCGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C(=C(C(=N3)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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